6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole
Description
Crystallographic Analysis and Molecular Geometry
The fundamental molecular structure of 6-chloro-5-nitroimidazo[2,1-b]thiazole is characterized by a fused bicyclic system incorporating both imidazole and thiazole rings. The compound exhibits the molecular formula C₅H₂ClN₃O₂S with a molecular weight of 203.61 grams per mole. The Chemical Abstracts Service registry number for this compound is 23576-89-8, which serves as its unique identifier in chemical databases worldwide.
The crystallographic data reveals important geometric parameters that define the three-dimensional structure of this molecule. The compound crystallizes in a specific space group that accommodates the planar aromatic system while minimizing steric interactions between the substituents. The International Union of Pure and Applied Chemistry name for this compound is 6-chloro-5-nitroimidazo[2,1-b]thiazole, reflecting the systematic nomenclature based on the parent heterocyclic framework.
The molecular geometry is further characterized by specific bond lengths and angles that define the fused ring system. The imidazo[2,1-b]thiazole core maintains planarity due to the extended conjugated π-electron system, while the chloro and nitro substituents adopt positions that minimize electronic repulsion. The thiazole ring adopts a specific conformation relative to the imidazole ring, with crystallographic studies of related compounds showing that such fused systems typically exhibit envelope conformations with specific atoms serving as flaps.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₂ClN₃O₂S | |
| Molecular Weight | 203.61 g/mol | |
| Chemical Abstracts Service Number | 23576-89-8 | |
| International Union of Pure and Applied Chemistry Name | 6-chloro-5-nitroimidazo[2,1-b]thiazole | |
| Simplified Molecular-Input Line-Entry System | C1=CSC2=NC(=C(N21)N+[O-])Cl |
The molecular structure demonstrates significant electronic delocalization throughout the fused ring system. The presence of electron-withdrawing groups, specifically the chloro and nitro substituents, significantly influences the electron density distribution within the molecule. Research on related imidazothiazole derivatives has shown that such compounds can adopt various conformations depending on the nature and position of substituents.
Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Spectroscopic characterization of 6-chloro-5-nitroimidazo[2,1-b]thiazole provides crucial information about its molecular structure and electronic properties. Infrared spectroscopic analysis reveals characteristic absorption bands that correspond to specific functional groups present in the molecule. The compound exhibits infrared spectral data obtained using the potassium bromide wafer technique, which provides detailed vibrational information about the molecular framework.
The infrared spectrum displays characteristic absorptions that can be attributed to the various functional groups present in the molecule. The nitro group typically exhibits strong absorption bands in the regions corresponding to asymmetric and symmetric nitrogen-oxygen stretching vibrations. The carbon-hydrogen stretching vibrations of the aromatic ring system appear in the expected regions for substituted heterocyclic compounds.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the compound. Studies of related imidazothiazole derivatives have utilized both proton and carbon-13 nuclear magnetic resonance spectroscopy to elucidate structural features and confirm molecular connectivity. The chemical shifts observed in nuclear magnetic resonance spectra are influenced by the electron-withdrawing effects of the chloro and nitro substituents, which deshield nearby hydrogen and carbon atoms.
Research on similar chalcone-based imidazothiazole derivatives has demonstrated the utility of high-resolution mass spectrometry with electrospray ionization for structural confirmation. These techniques provide accurate molecular weight determination and fragmentation patterns that support structural assignments.
Tautomeric Forms and Resonance Stabilization
The structural analysis of 6-chloro-5-nitroimidazo[2,1-b]thiazole must consider potential tautomeric forms and resonance stabilization effects that contribute to the overall stability and reactivity of the molecule. The fused heterocyclic system provides multiple sites for electron delocalization, which influences the chemical behavior and physical properties of the compound.
Research on related imidazothiazole systems has revealed that such compounds can exist in different tautomeric forms depending on the substitution pattern and environmental conditions. The presence of electron-withdrawing groups such as the chloro and nitro substituents affects the relative stability of different tautomeric forms by altering the electron density distribution within the ring system.
The resonance stabilization of the molecule arises from the extended conjugated π-electron system that encompasses both the imidazole and thiazole rings. The electron-withdrawing nature of the nitro group contributes to the stabilization of certain resonance forms while destabilizing others. This electronic effect is particularly important in determining the reactivity patterns and chemical behavior of the compound.
Studies on the synthesis and tautomerism of related heterocyclic compounds have shown that the position of substituents significantly influences tautomeric equilibria. The ketohydrazone tautomeric structures have been identified in related systems based on infrared spectroscopic evidence, particularly the observation of carbonyl and nitrogen-hydrogen stretching vibrations at characteristic frequencies.
Comparative Analysis with Related Imidazothiazole Derivatives
The structural characterization of 6-chloro-5-nitroimidazo[2,1-b]thiazole can be enhanced through comparison with related imidazothiazole derivatives that share similar structural features. Several compounds within this chemical class have been synthesized and characterized, providing valuable insights into structure-activity relationships and chemical behavior patterns.
Comparative analysis with 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride reveals important structural differences related to the nature of the substituents. While both compounds share the same core heterocyclic framework and chloro substituent position, the replacement of the nitro group with a sulfonyl chloride moiety significantly alters the electronic properties and reactivity profile of the molecule.
Research on benzylsulfanyl and tert-butylsulfanyl derivatives of nitroimidazo[2,1-b]thiazole systems provides additional comparative data. These compounds maintain the nitro functionality while incorporating different sulfur-containing substituents, allowing for systematic evaluation of substitution effects on molecular properties.
The structural analysis of 6-(4-chlorophenyl)-5-nitroimidazo[2,1-b]thiazole demonstrates how the incorporation of aromatic substituents affects the overall molecular geometry and electronic properties. This compound exhibits a molecular formula of C₁₁H₆ClN₃O₂S with a molecular weight of 279.70 grams per mole, representing a significant structural extension compared to the parent compound.
Studies on the biological activity and structure-activity relationships of imidazothiazole derivatives have revealed that specific substitution patterns significantly influence the pharmacological properties of these compounds. The crystal structure analysis of indoleamine 2,3-dioxygenase 1 inhibitor complexes has shown that imidazothiazole derivatives can interact directly with enzyme active sites through specific molecular recognition mechanisms.
The comparative analysis demonstrates that 6-chloro-5-nitroimidazo[2,1-b]thiazole occupies a unique position within the family of imidazothiazole derivatives due to its specific substitution pattern and resulting electronic properties. The combination of chloro and nitro substituents provides a distinct electronic environment that influences both the chemical reactivity and potential biological activity of this compound.
Properties
IUPAC Name |
6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O2S/c6-3-4(9(10)11)8-1-2-12-5(8)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLASBESFPINWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306657 | |
| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23576-89-8 | |
| Record name | 23576-89-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-5-nitroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1-nitroethane with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Reduction: The major product formed is 6-amino-5-nitroimidazo[2,1-b][1,3]thiazole.
Substitution: Depending on the nucleophile used, products such as 6-alkylamino-5-nitroimidazo[2,1-b][1,3]thiazole can be formed.
Scientific Research Applications
6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Modifications
Substitution at Position 6
- 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole : The chlorine atom at position 6 contributes to steric hindrance and electronic effects, influencing binding to biological targets .
- This derivative showed moderate antifungal activity against mycotoxin-producing fungi .
- 6-(2-Nitrophenyl)-5-nitroimidazo[2,1-b][1,3]thiazole : The addition of a nitro group on the phenyl ring at position 6 (CAS# 96126-06-6) increases electron-deficient character, which may enhance interactions with nitroreductases in microbial cells .
Substitution at Position 5
- 5-Nitroso-6-p-chlorophenylimidazo[2,1-b][1,3]thiazole: Replacement of the nitro group with a nitroso moiety (R=NO) resulted in potent antitubercular activity (MIC = 0.5 µg/mL), outperforming the parent nitro compound .
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine : Substitution with a sulfonamide-linked amine at position 5 yielded selective COX-2 inhibition (IC₅₀ = 0.08 µM), highlighting the role of bulky substituents in enzyme selectivity .
Key Findings:
- Antitubercular Activity : Nitroso derivatives (e.g., 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole) exhibit superior activity over nitro analogues due to enhanced redox cycling in mycobacterial cells .
- Antifungal Activity : Thienyl-substituted derivatives (e.g., 6-(2-thienyl)imidazo[2,1-b]thiazole) disrupt fungal ultrastructure, as evidenced by electron microscopy .
- COX-2 Selectivity : Bulky amines at position 5 (e.g., N,N-dimethyl groups) improve COX-2 inhibition by >300-fold compared to COX-1, critical for anti-inflammatory drug design .
Table 2: Physicochemical Data
Biological Activity
6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole is a compound of considerable interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and the results of various studies investigating its efficacy against pathogens and other biological targets.
Chemical Structure and Properties
This compound features a thiazole ring fused with an imidazole structure, characterized by the presence of chlorine and nitro groups. This unique configuration contributes to its biological activity by influencing its interaction with cellular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and disrupt cellular processes. Studies suggest that it may act through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical for microbial survival, particularly in Mycobacterium tuberculosis (M. tb) .
- Nitroreductase Activation : Similar to other nitroimidazole derivatives, it is likely activated by nitroreductase enzymes in pathogens, leading to the formation of reactive species that damage cellular components .
- DNA Interaction : Preliminary studies indicate potential interactions with DNA gyrase and topoisomerases, which are essential for bacterial DNA replication .
Antimicrobial Efficacy
Research has documented the antimicrobial properties of this compound against various pathogens:
- Mycobacterium tuberculosis : The compound exhibits potent activity against both replicating and non-replicating M. tb strains. In vitro studies report minimum inhibitory concentrations (MICs) comparable to established anti-tuberculosis agents .
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.05 - 0.1 | |
| Staphylococcus aureus | 0.008 - 0.012 | |
| Escherichia coli | 0.03 |
- Antifungal Activity : The compound also demonstrates antifungal properties against Candida albicans and Aspergillus niger, with MIC values indicating moderate effectiveness compared to standard antifungal drugs .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Tuberculosis Treatment : A study involving animal models showed that this compound significantly reduced bacterial load in infected tissues when administered alongside conventional therapies .
- In Vitro Efficacy Against Drug-Resistant Strains : Research indicated that the compound retained efficacy against multi-drug resistant strains of M. tb, suggesting its potential as a candidate for treating resistant infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Nitro Group Positioning : Variations in the position and type of substituents on the imidazole or thiazole rings can enhance or diminish antimicrobial potency.
- Lipophilicity : Increased lipophilicity has been correlated with improved cell membrane permeability and bioavailability in target organisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-5-nitroimidazo[2,1-b][1,3]thiazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazides can react with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) to form thiadiazole intermediates, followed by halogenation. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yields. Bromination using -bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) can introduce nitro or chloro groups selectively . Multi-component reactions using aldehydes and isocyanides in polar aprotic solvents (e.g., DMSO) are also effective for derivatization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., nitro stretching vibrations at ~1520 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent positions on the heterocyclic core (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Elemental analysis : Validates purity and stoichiometry (C, H, N, S content within ±0.4% of theoretical values) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Q. What preliminary biological screening protocols are used to evaluate its bioactivity?
- Methodological Answer : Standard in vitro antimicrobial assays (e.g., agar dilution method) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans) at concentrations of 50–200 µg/mL. Minimum inhibitory concentration (MIC) values are compared to positive controls like ciprofloxacin . For enzyme inhibition (e.g., 15-lipoxygenase), spectrophotometric assays monitor substrate conversion rates at 234 nm .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against protein targets (e.g., acetylcholinesterase) to prioritize synthesis. For example, substituents at the C5 position improve binding affinity to NADH dehydrogenase . Reaction path simulations (e.g., via ICReDD’s computational workflows) reduce trial-and-error experimentation by predicting optimal conditions .
Q. How should researchers address contradictory bioactivity results across studies?
- Methodological Answer :
- Standardize assays : Use identical strains (ATCC references) and solvent controls (DMSO ≤1% v/v) to minimize variability .
- Validate mechanisms : Perform time-kill kinetics or enzyme kinetics (Lineweaver-Burk plots) to confirm mode of action .
- Cross-validate : Compare results with structurally similar analogs (e.g., 6-phenylimidazo[2,1-b]thiazoles) to identify scaffold-specific trends .
Q. What strategies improve regioselectivity in halogenation reactions for this scaffold?
- Methodological Answer :
- Electrophilic bromination : Use NBS in DMF at 60°C for C5 bromination, avoiding excess reagent to prevent di-substitution .
- Direct nitration : Introduce nitro groups at C5 using fuming HNO₃ in acetic anhydride, monitored by TLC to halt at mono-substitution .
- Solvent effects : Polar solvents (e.g., acetonitrile) favor electrophilic attack at electron-rich positions .
Q. What methodological considerations are critical for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent libraries : Synthesize derivatives with systematic variations (e.g., electron-withdrawing groups at C5, alkyl chains at C2) .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic fields with bioactivity .
- Meta-analysis : Aggregate data from analogs (e.g., imidazo[2,1-b]thiazole-5-carboxamides) to identify pharmacophores .
Q. How can high-throughput screening (HTS) be integrated with traditional synthesis workflows?
- Methodological Answer :
- Parallel synthesis : Use robotic liquid handlers to prepare 96-well plates of derivatives for HTS .
- Chemiluminescent assays : Detect acetylcholinesterase inhibition in microplate readers (λ = 450 nm) with Z’ factors >0.5 .
- Data-driven optimization : Apply machine learning (e.g., Random Forest) to HTS datasets to refine synthetic priorities .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
